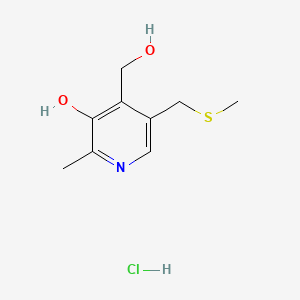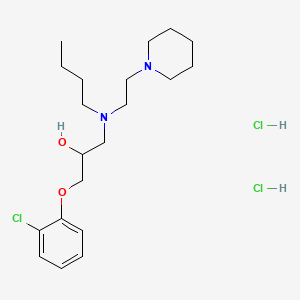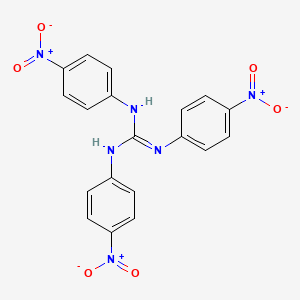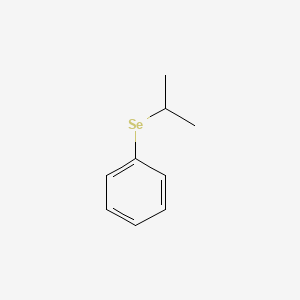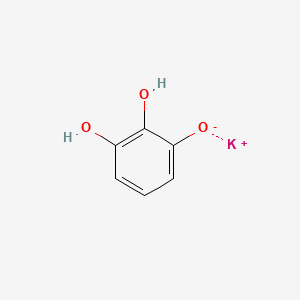![molecular formula C10H17Cl B14711367 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane CAS No. 10498-92-7](/img/structure/B14711367.png)
1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloropropan-2-yl)bicyclo[221]heptane is a compound that belongs to the bicyclo[221]heptane family This family of compounds is characterized by a bicyclic structure that includes a seven-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction followed by a series of rearrangements. For example, a sequential Diels-Alder reaction/rearrangement sequence can be used to synthesize functionalized bicyclo[2.2.1]heptane derivatives . This method involves the use of a chiral Lewis acid to catalyze the reaction, resulting in high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of photochemistry and organocatalysis has also been explored for the efficient production of bicyclo[2.2.1]heptane derivatives .
化学反应分析
Types of Reactions
1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of bicyclo[2.2.1]heptane, such as ketones, alcohols, and halogenated compounds .
科学研究应用
1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
作用机制
The mechanism of action of 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For example, as a CXCR2 antagonist, the compound binds to the CXCR2 receptor, blocking its activation by chemokines such as interleukin-8 (IL-8). This inhibition can prevent the migration and invasion of cancer cells, thereby reducing metastasis .
相似化合物的比较
Similar Compounds
Similar compounds to 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane include:
Bicyclo[2.2.1]heptane: The parent compound without the chloropropyl group.
2-Chlorobicyclo[2.2.1]heptane: A closely related compound with a chlorine atom at a different position.
Bicyclo[2.2.1]heptane-1-carboxylates: Derivatives with carboxylate functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to act as a selective CXCR2 antagonist sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
属性
CAS 编号 |
10498-92-7 |
|---|---|
分子式 |
C10H17Cl |
分子量 |
172.69 g/mol |
IUPAC 名称 |
1-(2-chloropropan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-9(2,11)10-5-3-8(7-10)4-6-10/h8H,3-7H2,1-2H3 |
InChI 键 |
RUCBURJHEWRPIA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C12CCC(C1)CC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


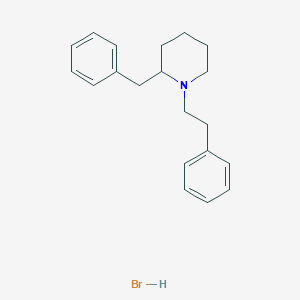
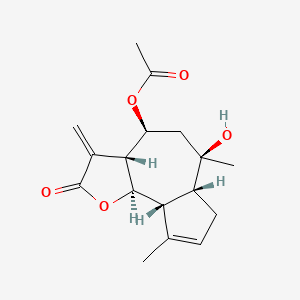

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
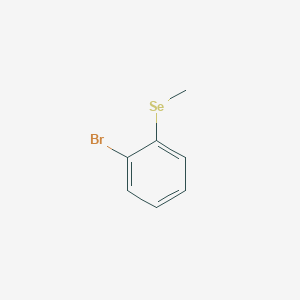
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
